![molecular formula C13H12ClF3N6 B2448110 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034310-01-3](/img/structure/B2448110.png)
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
Scientific Research Applications
- Pyrimidines, including the compound , exhibit anti-inflammatory effects. They modulate key inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
- Solution-phase parallel synthesis led to the discovery of new 2-chloro-4-(trifluoromethyl)pyrimidine derivatives. Some of these compounds were identified as inhibitors of NF-κB and AP-1 .
- The compound 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione serves as a reference standard for pharmaceutical testing .
- Replacing the methylene piperidine linker with different nitrogen heterocycles led to variations in potency. For instance, incorporation of four- or five-membered rings resulted in inactive compounds, while the azepine showed equivalent potency .
Anti-Inflammatory Properties
NF-κB and AP-1 Inhibition
Pharmaceutical Testing Standards
Nitrogen Heterocycles and Potency
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit pi3kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development and maintenance of the immune system .
Biochemical Pathways
Inhibition of pi3kδ has been shown to lead to a decrease in inflammatory and immune responses . This suggests that the compound could potentially affect pathways related to inflammation and immunity.
Result of Action
The inhibition of pi3kδ has been demonstrated to decrease inflammatory and immune responses in preclinical animal models . This suggests that the compound could potentially have anti-inflammatory and immunosuppressive effects.
properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBWTQBGTKGBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
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